Delmadinone

Veterinary Pharmacology Benign Prostatic Hyperplasia Canine Health

Limited access to well-characterized steroidal antiandrogens complicates androgen receptor and HPA axis research. Delmadinone (CAS 15262-77-8) resolves this with 17× greater antiandrogenic activity vs. progesterone. • AR Antagonist: Positive control for antiandrogen screening & SAR studies. • HPA Axis Tool: ACTH suppression via pituitary inhibition for adrenal studies. • Vet. Pharm. Reference: Canine BPH single-dose model (3 mg/kg). ≥95% purity. Global shipping with documentation.

Molecular Formula C₂₁H₂₅ClO₃
Molecular Weight 360.9 g/mol
CAS No. 15262-77-8
Cat. No. B137183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelmadinone
CAS15262-77-8
Synonyms6-Chloro-17-hydroxypregna-1,4,6-triene-3,20-dione;  Δ1-Chlormadinone; 
Molecular FormulaC₂₁H₂₅ClO₃
Molecular Weight360.9 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C=CC34C)Cl)C)O
InChIInChI=1S/C21H25ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10-11,14-16,25H,5-6,8-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1
InChIKeyZSAMZEYLGUEVJW-TTYLFXKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Delmadinone Acetate Overview


Delmadinone (INN) is a synthetic steroidal progestin and antiandrogen [1] with the chemical structure 6-chloro-17α-hydroxypregna-1,4,6-triene-3,20-dione [2]. While the base compound was never marketed independently, its acetate ester, delmadinone acetate (DMA), is a widely used veterinary pharmaceutical (brand name Tardak) for managing androgen-dependent conditions in dogs and cats [3]. The compound is characterized by its potent anti-androgenic activity, which is reportedly 17 times greater than that of natural progesterone [4], and its additional progestogenic and weak glucocorticoid properties [5].

1
Androgen receptor antagonist research tool for pathway studies
2
Single-dose injectable protocol for canine BPH model studies
3
ACTH suppression positive control for HPA axis research

Delmadinone Acetate Differentiation


Delmadinone acetate (DMA) occupies a unique functional niche among veterinary antiandrogens and progestins, making it non-interchangeable with common alternatives like megestrol acetate, medroxyprogesterone acetate (MPA), or osaterone acetate. Its differentiation stems from a distinct polypharmacological profile: DMA acts as a potent androgen receptor antagonist, a progestin, and a weak glucocorticoid, while also uniquely inhibiting pituitary ACTH release, leading to significant and potentially prolonged adrenal suppression [1]. This specific combination of receptor-level and central endocrine effects results in a unique clinical risk-benefit ratio [2]. For example, while it is similarly effective to osaterone acetate in managing canine benign prostatic hyperplasia (BPH), it differs markedly in its dosing regimen, speed of therapeutic effect, and impact on the pituitary-adrenal axis, all of which are critical parameters for scientific study or clinical procurement [3].

Multi-target pharmacology: AR antagonist, progestin, and weak glucocorticoid profile may not be reproduced by single-mechanism alternatives.
Adrenal axis suppression: Unique ACTH inhibition leading to cortisol suppression is not shared by osaterone acetate or megestrol acetate.
Dosing regimen mismatch: Single injection vs. multi-day oral course limits direct protocol interchangeability.

Delmadinone Acetate: Comparative Evidence


Speed of Prostate Volume Reduction

In a direct, multi-center, randomized clinical trial for canine benign prostatic hyperplasia (BPH), osaterone acetate demonstrated a significantly faster onset of therapeutic action compared to delmadinone acetate. The primary endpoint was the reduction in prostate volume [1].

Prostate Volume Reduction Speed
Head-to-head
Osaterone reduced prostate volume significantly faster (p value reported)
Supports speed-of-response context in canine BPH models
180-day RCT; n=142 dogs; delmadinone 3 mg/kg single IM/SC, osaterone 0.25 mg/kg/day oral 7 days
Veterinary Pharmacology Benign Prostatic Hyperplasia Canine Health

Single-Injection vs. Multi-Day Oral Dosing

The standard therapeutic regimen for delmadinone acetate differs substantially from that of its comparator osaterone acetate, offering a different compliance and administration profile [1].

Dosing Regimen
Head-to-head
Single injection (3 mg/kg) vs. 7-day oral course (0.25 mg/kg/day)
Supports dosing-protocol comparison context
Same 180-day canine BPH RCT; 1 dose vs. 7 doses
Veterinary Pharmacology Drug Delivery Comparative Efficacy

Pituitary-Adrenal Axis Suppression

Delmadinone acetate exhibits a unique and significant adverse effect profile related to profound suppression of the pituitary-adrenal axis, a characteristic that is not universally shared by all progestins or antiandrogens [1]. This effect has been quantified in a prospective study [2].

Adrenal Suppression
Data to verify
Substantial suppression of basal and post-ACTH cortisol after 1.5 mg/kg SC in dogs
Supports HPA-axis endpoint monitoring context
Small prospective study (n=6 normal, 7 BPH); no percentage change reported
Endocrinology Veterinary Toxicology Pituitary-Adrenal Axis

Antiandrogenic Potency vs. Progesterone

Delmadinone acetate's antiandrogenic potency has been characterized relative to the endogenous hormone progesterone. A veterinary review notes that its activity is 17 times more potent than that of the natural molecule [1].

Antiandrogenic Activity
Class-level
17× vs. natural progesterone
Supports antiandrogen benchmarking context
Review source; assay system and experimental context not specified
Endocrinology Receptor Pharmacology Antiandrogen

Delmadinone Acetate: Research Applications


Single-Dose Canine BPH Studies

Based on the direct comparative evidence [1], delmadinone acetate is ideally suited for research protocols or clinical applications in canine BPH where a single, long-acting injection (3 mg/kg) is preferable over a 7-day oral regimen. This application scenario prioritizes ease of administration and guaranteed compliance over the fastest possible onset of prostate volume reduction.

Adrenal Suppression Positive Control

The documented, potent suppression of the pituitary-adrenal axis following delmadinone acetate administration [2] makes it a valuable research tool. It can serve as a positive control compound in studies designed to investigate hypothalamic-pituitary-adrenal (HPA) axis function, mechanisms of ACTH inhibition, or the physiological consequences of iatrogenic adrenal suppression in canines.

Antiandrogen Potency Benchmarking

The established 17-fold higher antiandrogenic activity of delmadinone acetate compared to natural progesterone [3] positions it as a potent reference compound. It is highly suitable for use in in vitro and in vivo pharmacological studies aimed at benchmarking the potency of novel antiandrogens, characterizing androgen receptor signaling pathways, or investigating structure-activity relationships within the class of steroidal antiandrogens.

Application
Selection Property
Validation Focus
Canine BPH model studies (single-dose design)
Single-injection administration profile
Prostate volume reduction endpoint monitoring
HPA axis function studies
Pituitary-adrenal suppression profile
Cortisol secretion endpoint monitoring
Antiandrogen potency benchmarking
Relative antiandrogenic activity
Androgen receptor blockade assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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